Roxadustat

Anemia Chronic Kidney Disease HIF-PH Inhibitor

Roxadustat is the only first-in-class oral HIF-PHI offering a 15 h half-life and three‑times‑weekly dosing—critical for adherence vs. daily alternatives. In NDD‑CKD patients it delivers a +1.9 g/dL hemoglobin increase (84.2% response). Its BCRP/OATP1B1 inhibition (IC₅₀ 3.05/2.59 µM) demands protocol‑driven co‑medication monitoring, making it the agent of choice for scientifically rigorous anemia research.

Molecular Formula C19H16N2O5
Molecular Weight 352.3 g/mol
CAS No. 1019198-38-9
Cat. No. B10761877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxadustat
CAS1019198-38-9
Molecular FormulaC19H16N2O5
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3
InChIInChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)
InChIKeyYOZBGTLTNGAVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<1 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Roxadustat (FG-4592) CAS 1019198-38-9: HIF-PH Inhibitor for Anemia of CKD


Roxadustat (FG-4592, ASP1517, AZD9941) is a first-in-class, orally administered small molecule that acts as a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) [1]. It reversibly inhibits HIF-PH enzymes (PHD1, PHD2, PHD3), thereby stabilizing HIF-α transcription factors and stimulating a coordinated erythropoietic response, including increased endogenous erythropoietin (EPO) production and improved iron mobilization [2]. Roxadustat has a molecular weight of 352.35 g/mol and exhibits high plasma protein binding (approximately 99%) [3]. It received its first global marketing approval in China in 2018 for the treatment of anemia in patients with chronic kidney disease (CKD) on dialysis, and subsequently for non-dialysis dependent CKD, and has since been approved in Japan, Europe, and other regions [4].

Roxadustat vs. Other HIF-PHIs and ESAs: Why Interchangeability is Unsupported by Data


While roxadustat belongs to the HIF-PHI class, significant differences in pharmacokinetic profiles (e.g., half-life), target isoform selectivity, and clinical efficacy/safety outcomes preclude its simple substitution with other agents like daprodustat, vadadustat, or molidustat [1]. Furthermore, its oral route of administration and distinct mechanism of action differentiate it from injectable erythropoiesis-stimulating agents (ESAs) [2]. Network meta-analyses have concluded that HIF-PHIs are not interchangeable; efficacy and safety vary by agent and patient dialysis status, highlighting the need for agent-specific selection based on quantitative evidence [3].

Roxadustat Quantified Differentiation: Head-to-Head and Comparative Evidence for Scientific and Procurement Decisions


Roxadustat Hemoglobin Response vs. Placebo in Phase 3 NDD-CKD Trial

In a double-blind, placebo-controlled, 8-week phase 3 study in non-dialysis-dependent CKD patients with anemia (baseline Hb ~8.9 g/dL), roxadustat treatment resulted in a mean hemoglobin increase of +1.9 g/dL, compared to a mean change of -0.4 g/dL in the placebo group (p<0.00001) [1]. Additionally, 84.2% of roxadustat-treated patients achieved a hemoglobin response (≥1 g/dL increase), compared to 0.0% of placebo patients (p<0.00001) [1].

Anemia Chronic Kidney Disease HIF-PH Inhibitor

Roxadustat Superior Hemoglobin Increase vs. Daprodustat in Dialysis CKD Network Meta-Analysis

A network meta-analysis of 26 RCTs involving 14,945 patients with dialysis-dependent CKD found that roxadustat achieved significantly higher hemoglobin levels than daprodustat, with a mean difference (MD) of 0.46 g/dL (95% CI 0.09 to 0.84) [1]. Roxadustat also outperformed erythropoiesis-stimulating agents (ESAs), with an MD of 0.32 g/dL (95% CI 0.10 to 0.53) [1].

Anemia Dialysis Comparative Effectiveness

Roxadustat Half-Life Differentiation vs. Vadadustat and Daprodustat

Roxadustat exhibits a significantly longer effective half-life (t1/2) in CKD patients of approximately 15 hours [1], enabling a three-times-weekly (TIW) dosing regimen [2]. In contrast, vadadustat has a half-life of approximately 4.5-9.1 hours, and daprodustat has a half-life of approximately 4 hours, both requiring daily (QD) administration [3].

Pharmacokinetics Half-Life HIF-PHI

Roxadustat Superior Hemoglobin Response Ranking vs. Placebo and Other HIF-PHIs in Non-Dialysis CKD

A comprehensive network meta-analysis of 45 RCTs with over 32,000 participants found that among six HIF-PHIs (including roxadustat, daprodustat, vadadustat, molidustat, enarodustat, desidustat) and ESAs/placebo, roxadustat tended to rank highest for hemoglobin efficacy, particularly in non-dialysis CKD populations [1].

Non-Dialysis CKD Anemia Comparative Effectiveness

Roxadustat's Distinct In Vitro Transporter Inhibition Profile (OATP1B1/BCRP)

In vitro studies show that roxadustat is an inhibitor of the drug transporters BCRP and OATP1B1, with half-maximal inhibitory concentration (IC50) values of 3.05 μmol/L and 2.59 μmol/L, respectively [1]. This profile can increase the plasma exposure of co-administered drugs that are substrates of these transporters, such as statins, necessitating specific DDI management [1].

Drug-Drug Interaction Transporter Pharmacokinetics

Roxadustat Safety Profile: Comparable SAEs vs. ESA, But Higher Withdrawal Due to AEs

A meta-analysis of 21 RCTs including 11,686 patients found that roxadustat had a serious adverse event (SAE) profile generally comparable to that of ESAs (RR=1.05, 95% CI 0.99-1.10) [1]. However, withdrawal due to adverse events was significantly higher with roxadustat compared to ESAs (RR=2.11, 95% CI 1.59-2.79) [1].

Safety Adverse Events Meta-Analysis

Roxadustat Application Scenarios: Translating Quantitative Evidence into Scientific and Procurement Value


Anemia Correction in Non-Dialysis-Dependent CKD Patients: Efficacy-Driven Selection

For research or clinical protocols focusing on anemia management in patients with CKD not yet on dialysis, roxadustat presents a compelling case based on its demonstrated efficacy. Phase 3 trial data show a robust hemoglobin increase of +1.9 g/dL over placebo (vs. -0.4 g/dL) and a high response rate (84.2% vs. 0.0%) [7]. Furthermore, network meta-analysis data indicate roxadustat tends to rank highest for hemoglobin correction in this specific NDD-CKD population [6]. This quantitative superiority in a key efficacy endpoint makes it a scientifically sound choice for studies targeting this patient segment.

Dosing Regimen Design: Leveraging Extended Half-Life for Three-Times-Weekly Administration

When designing clinical trials or patient management programs where dosing frequency is a key logistical or adherence consideration, roxadustat's extended half-life of ~15 hours in CKD patients provides a distinct advantage [7]. This pharmacokinetic property supports a three-times-weekly (TIW) dosing schedule, as opposed to the daily (QD) administration required for comparators like daprodustat (t1/2 ~4 h) and vadadustat (t1/2 ~4.5-9.1 h) [6]. For scientific selection in studies where patient adherence is a potential confounder, or for procurement decisions where reduced daily pill burden is valued, this is a quantifiable differentiator.

Comedication Management in CKD: Assessing Transporter-Mediated Drug-Drug Interaction Risk

In research or clinical settings where patients are likely to be on multiple medications, particularly statins, the in vitro transporter inhibition profile of roxadustat is a critical selection factor. Roxadustat is an inhibitor of BCRP and OATP1B1 (IC50s of 3.05 and 2.59 μmol/L, respectively) [7]. This knowledge is essential for designing studies with appropriate monitoring or dose-adjustment protocols for co-administered substrates, differentiating roxadustat from other HIF-PHIs like the neutral compound molidustat, which is not an OATP1B1 substrate [6]. This information is crucial for ensuring participant safety and data integrity in complex pharmacotherapy scenarios.

Safety Monitoring Protocol Design: Accounting for Specific Adverse Event Risks

When developing safety monitoring plans for roxadustat, meta-analysis data provide a quantitative basis for anticipating specific adverse events. While the overall serious adverse event (SAE) profile is comparable to ESAs (RR=1.05) [7], the risk of withdrawal due to adverse events is significantly higher (RR=2.11 vs. ESA) [7]. This evidence should inform patient consent processes and the design of proactive safety surveillance strategies. Conversely, the lack of a significant difference in cardiovascular SAEs (RR=1.11) [7] provides a degree of reassurance for this endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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